4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
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Overview
Description
4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a chemical compound with a unique structure that includes a pyrazole ring substituted with formyl, methyl, trifluoromethyl, and carbonitrile groups
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the inhibition of certain enzymatic reactions .
Pharmacokinetics
Similar compounds have been known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to cause various cellular effects, such as the inhibition of cell growth or the induction of cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Formyl-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-carboxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile.
Reduction: 4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
5-chloro-4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure with a chlorine substituent.
4-formyl-3-(trifluoromethyl)-1-methyl-1H-pyrazole: Lacks the carbonitrile group.
Uniqueness
4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is unique due to the presence of both the trifluoromethyl and carbonitrile groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-formyl-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c1-13-5(2-11)4(3-14)6(12-13)7(8,9)10/h3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPCQIMEEWQLFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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